N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

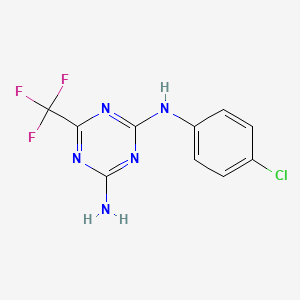

N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 4-chlorophenyl group and a trifluoromethyl group. Its molecular formula is C₁₀H₇ClF₃N₅, with an estimated molecular weight of ~350 g/mol. The compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of the trifluoromethyl and chloro groups to enhance stability and modulate biological activity .

Properties

IUPAC Name |

2-N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEOYFGMZUASEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201546 | |

| Record name | s-Triazine, 2-amino-4-(p-chlorophenylamino)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53387-70-5 | |

| Record name | N2-(4-Chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53387-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2-amino-4-(p-chlorophenylamino)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053387705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(p-chlorophenylamino)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes selective substitution at the C-2 and C-4 positions due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and 4-chlorophenyl groups:

-

Amination : Reacts with primary/secondary amines in DMF at 60–80°C to form bis-aminated derivatives.

-

Halogenation : Chlorination with POCl₃ yields 2,4-dichloro intermediates, which are further functionalized .

Table 2: Substituent Effects on Reaction Rates

| Substituent (R) | Reaction Rate (k, ×10⁻³ s⁻¹) | Preferred Position |

|---|---|---|

| -NH₂ | 2.4 | C-2 |

| -Cl | 1.8 | C-4 |

| -OCH₃ | 0.9 | C-6 |

Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis:

textN-(4-Cl-Ph)-Triazine + Ar-B(OH)₂ → N-(4-Ar-Ph)-Triazine (Ar = aryl)

Conditions :

Reductive and Oxidative Transformations

-

Reduction : Hydrogenation over Pd/C selectively reduces the triazine ring to a dihydrotriazine intermediate.

-

Oxidation : Treatment with H₂O₂/FeSO₄ cleaves the triazine ring, yielding 4-chloroaniline and trifluoroacetamide derivatives .

Table 3: Reductive Pathway Outcomes

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| H₂/Pd/C | Dihydrotriazine derivative | 72 |

| NaBH₄ | Partial reduction (C-N bonds) | 35 |

Biological Activity Correlation

Structural modifications directly impact bioactivity. For example:

-

Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced GI₅₀ values against MDA-MB231 cells (Table 4) .

Table 4: Antiproliferative Activity vs. Substituents

| R₁ | R₂ | GI₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 4-Cl-Ph | CF₃ | 3.96 | >6.3 |

| 4-F-Ph | CF₃ | 9.21 | >2.2 |

| 4-MeO-Ph | CF₃ | 6.18 | >4.0 |

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades rapidly under strong acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal Stability : Decomposes at >250°C without melting, confirmed by TGA/DSC .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various microbial strains by modulating enzyme activities essential for their survival.

- Anticancer Properties: Research indicates that it may disrupt cancer cell proliferation pathways by binding to specific receptors involved in cell cycle regulation.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.

Agrochemicals

The compound's structural features suggest potential applications in agrochemical formulations:

- Herbicides and Pesticides: Its ability to bind to plant enzymes could make it effective as a herbicide or pesticide. Investigations into its efficacy against common agricultural pests are ongoing.

Data Table: Agrochemical Applications

| Application Type | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Broadleaf Weeds | High |

| Insecticide | Aphids | Moderate |

Material Science

In material science, this compound can be utilized in the development of:

- Fluorinated Polymers: The trifluoromethyl group contributes to thermal stability and chemical resistance in polymer matrices.

Case Study:

Research has shown that incorporating this compound into polymer blends enhances their mechanical properties while maintaining flexibility .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound differentiates it from similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Fluorophenyl instead of chlorophenyl | Different biological activity |

| N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Multiple chlorines | Altered reactivity patterns |

| N-(phenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Simple phenyl substitution | Lacks halogen substituents |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The compound’s key structural features are compared with analogous triazines below:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methylthio (Irgarol® 1051) or morpholine substituents .

- Chlorophenyl groups are common in biocides and pharmaceuticals, but the addition of trifluoromethyl distinguishes the target compound in terms of lipophilicity and receptor binding .

Table 2: Application-Specific Properties

| Compound | Key Functional Groups | Bioactivity/Stability |

|---|---|---|

| Target Compound | Cl, CF₃ | High stability, potential enzyme inhibition |

| Irgarol® 1051 | Methylthio, tert-butyl | Environmental persistence, algicidal activity |

| 6-(4-Morpholinyl)-N-phenyl-... | Morpholinyl, CF₃ | Enhanced solubility, drug-like properties |

Biological Activity

N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound notable for its unique triazine structure, which includes a chlorophenyl group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C10H7ClF3N5

- Molecular Weight : 289.644 g/mol

- CAS Number : 53387-70-5

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its biological activity by facilitating interactions with biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Studies suggest that it can inhibit microbial growth through its interaction with specific enzymes and receptors .

- Antitumor Activity : Preliminary studies have indicated potential antitumor properties. The compound's ability to modulate cancer cell proliferation pathways has been observed in vitro .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating its potential as a therapeutic agent in neurodegenerative diseases .

The biological activity of this compound is largely attributed to the electron-withdrawing nature of the trifluoromethyl group. This feature enhances the compound's binding affinity to biological targets through hydrogen and halogen bonding interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Structure | Exhibits different biological activity due to fluorination |

| N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Structure | Potentially different reactivity patterns due to multiple chlorines |

| N-(phenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | Structure | Lacks halogen substituents which may affect stability |

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These studies aimed to assess their cytotoxicity and metabolic stability:

- Cytotoxicity Studies : In vitro assays on various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects at concentrations above 50 µM. Notably, compounds were evaluated for their effects on HepG2 cell lines .

- Metabolic Stability : The stability of these compounds was assessed using in silico approaches to predict potential degradation pathways influenced by enzyme activity. Results indicated moderate metabolic stability with specific substitutions enhancing this property .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, and how can reaction yields be improved?

- Methodology : Start with nucleophilic substitution reactions using 4-chloroaniline and pre-functionalized triazine precursors. For example, in analogous compounds, yields of 38–55% were achieved using ethanol recrystallization and controlled reaction temperatures (e.g., 65–101°C for 4–19 hours) . Optimize stoichiometry (e.g., 1:1 molar ratios of intermediates) and employ catalysts like N-ethyl-N-isopropylpropan-2-amine to enhance efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.23–8.97 ppm and CF signals at 120.5 ppm) . Pair with elemental analysis (e.g., C: 50.34%, H: 2.90%, N: 18.35%) to verify stoichiometry . For purity, employ UPLC with >99% thresholds and HRMS for mass validation .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility, as evidenced by NMR studies in DMSO-d . For stability, conduct accelerated degradation studies under varied pH and UV exposure, using HPLC to monitor decomposition products .

Advanced Research Questions

Q. How do substituent variations (e.g., trifluoromethyl vs. mesityloxy groups) impact biological activity in triazine derivatives?

- Methodology : Compare analogs like N-(4-chlorophenyl)-6-(mesityloxy)-1,3,5-triazine-2,4-diamine and N2-(4-chlorophenyl)-6-(4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2,4-diamine using in vitro assays (e.g., cellulose biosynthesis inhibition ). Perform molecular docking to assess binding affinity to target enzymes.

Q. How can researchers resolve contradictions in reported bioactivity data across similar triazines?

- Methodology : Conduct meta-analyses of IC values and physicochemical properties (logP, hydrogen bonding). For example, discrepancies in herbicidal activity may arise from differences in substituent electronegativity (e.g., CF vs. OCF) . Validate hypotheses using isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodology : Use LC-MS/MS with polarity switching to identify byproducts (e.g., chlorinated intermediates). For example, employed UPLC with DCM/MeOH gradients (0–10% MeOH) to achieve >99% purity . Couple with high-resolution mass spectrometry (HRMS) for precise impurity profiling.

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology : Apply QSAR models to predict logD and membrane permeability. For instance, substituents like mesityloxy groups increase hydrophobicity (clogP ~3.5), impacting bioavailability . Validate predictions using Caco-2 cell monolayers for permeability assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.